
5-Bromo-4-(2,4-dimethylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022650” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD33022650” involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of “MFCD33022650” is scaled up using optimized processes that ensure high efficiency and cost-effectiveness. The methods involve continuous flow reactions, large-scale reactors, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022650” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: The common reagents used in the reactions of “MFCD33022650” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “MFCD33022650” depend on the type of reaction and the reagents used. These products can include derivatives with modified functional groups, which may have different properties and applications.
Scientific Research Applications
“MFCD33022650” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, “MFCD33022650” could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD33022650” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in changes in cellular functions and physiological responses.
Comparison with Similar Compounds
“MFCD33022650” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity and applications. Some of the similar compounds include those with analogous molecular frameworks or those used in related scientific research areas.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-bromo-4-(2,4-dimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-4-9(8(2)5-7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
IGYLDOGBHFBAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6,7,8,9-tetrahydrobenzo[g]quinazoline](/img/structure/B13709734.png)
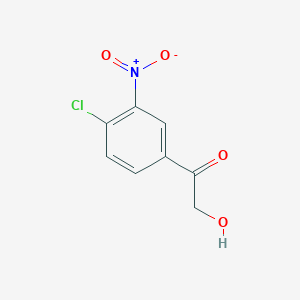
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
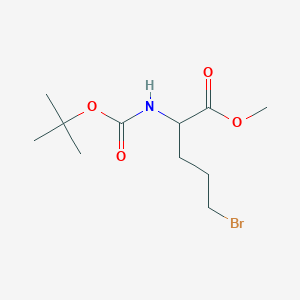
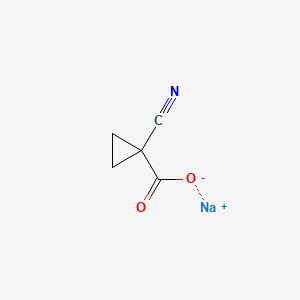
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
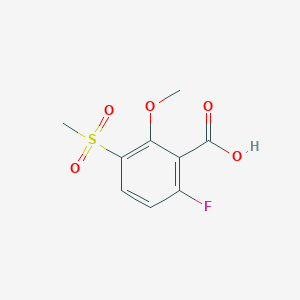


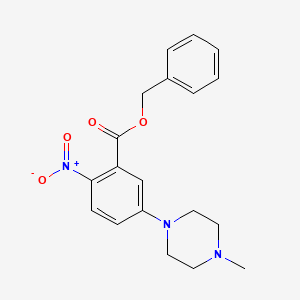

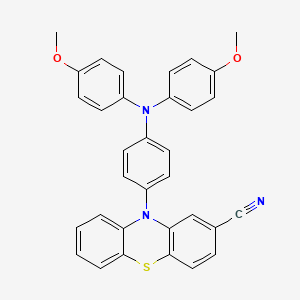

![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
